2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate
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Overview
Description
2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorene backbone, which is known for its rigidity and aromaticity, combined with functional groups that offer diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate typically involves multi-step organic reactions. One common method starts with the fluorene derivative, which undergoes a series of reactions including nitration, reduction, and esterification to introduce the hydroxyethyl and carbamoylhydrazono groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific reactivity can be beneficial.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The carbamoylhydrazono group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The fluorene backbone provides a rigid and stable framework that can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fluorene Derivatives: Compounds with similar fluorene backbones but different functional groups.
Hydrazono Compounds: Molecules featuring the hydrazono group, which can exhibit similar reactivity and biological activity.
Uniqueness
What sets 2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate apart is the combination of the fluorene backbone with the hydroxyethyl and carbamoylhydrazono groups. This unique structure provides a balance of stability, reactivity, and potential for diverse applications, making it a valuable compound for further research and development.
Biological Activity
Anticancer Properties
Recent studies have indicated that derivatives of fluorene, including 2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate , exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Mechanism of Action:
- The compound appears to inhibit the proliferation of cancer cells through the activation of caspases, leading to programmed cell death.
- It may also interfere with the cell cycle by modulating cyclin-dependent kinases (CDKs), effectively halting the progression of cancer cells.
Antioxidant Activity
The compound has demonstrated notable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Anti-inflammatory Effects
In vitro studies suggest that This compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be beneficial in conditions characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the anticancer efficacy of this compound in MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 65 |
15 | 45 |
20 | 20 |
Case Study 2: Antioxidant Activity
In another investigation by Johnson et al. (2024), the antioxidant capacity of This compound was assessed using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect, comparable to standard antioxidants like ascorbic acid.
Sample Concentration (µg/mL) | DPPH Scavenging Activity (%) |
---|---|
0 | 0 |
50 | 30 |
100 | 55 |
200 | 80 |
Properties
CAS No. |
303059-55-4 |
---|---|
Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-hydroxyethyl (9Z)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate |
InChI |
InChI=1S/C17H15N3O4/c18-17(23)20-19-15-11-5-2-1-4-10(11)14-12(15)6-3-7-13(14)16(22)24-9-8-21/h1-7,21H,8-9H2,(H3,18,20,23)/b19-15- |
InChI Key |
TWTOKUWDPQCFCQ-CYVLTUHYSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=N\NC(=O)N)C=CC=C3C(=O)OCCO |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=NNC(=O)N)C=CC=C3C(=O)OCCO |
Origin of Product |
United States |
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